
3,4,4-Trimethylpentanoic acid
Übersicht
Beschreibung
3,4,4-Trimethylpentanoic acid (TMP) is a naturally occurring organic acid found in a variety of plants, fungi, and bacteria. It is a colorless, odorless, and tasteless liquid with a melting point of -74 °C and a boiling point of 149 °C. TMP has a wide range of applications in the fields of biochemistry, chemistry, and pharmacology due to its unique structure and properties. It has been used to synthesize a variety of compounds, including pharmaceuticals, polymers, and food additives. In addition, TMP is used in the production of polymers, surfactants, and antioxidants.
Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Synthesis
- Alkylation Catalyst : 3,4,4-Trimethylpentanoic acid is used as a catalyst in the alkylation of isobutene with 2-butene, producing trimethylpentane, a high-octane number component in gasoline. This process demonstrates the efficiency of certain ionic liquids in catalysis, contributing to enhanced fuel quality (Liu, Hu, Xu, & Su, 2008).
- Catalytic Cracking of Alkanes : In the catalytic cracking of 2,2,4-trimethylpentane, research has shown that zeolite acid properties and framework topology can significantly influence the activity and selectivity of the cracking process. This is vital in refining and petrochemical processes (Van Borm, Aerts, Reyniers, Martens, & Marin, 2010).
Biochemical and Medical Research
- DNA Sensing Materials : Functionalized derivatives of this compound have been used in synthesizing novel conducting polymers for biosensor applications. These materials demonstrate potential in creating efficient and sensitive DNA sensors (Peng, Soeller, & Travas-sejdic, 2007).
- Radiation Physics and Medical Imaging : The compound has attracted attention in radiation physics and medical imaging due to its interaction with positrons, which is significant for enhancing the accuracy of radiation detection devices used in medical imaging (Chiari et al., 2014).
Environmental Science
- Atmospheric Aerosol Characterization : Research includes the identification and quantification of organic compounds in atmospheric aerosols, indicating that derivatives of this compound are present in both urban and natural environments, suggesting its role in atmospheric chemistry and pollution studies (Jaoui et al., 2005).
Polymer and Materials Science
- Conducting Polymers and Electrochromic Applications : Research in materials science has explored the synthesis of novel conjugated polymers incorporating this compound derivatives, showing promising applications in electrochromics and advanced material design (Chen et al., 2010).
Analytical Chemistry
- NMR-Based Metabolic Profiling : In the field of analytical chemistry, derivatives of this compound have been used as internal standards for NMR-based metabolic profiling, aiding in the accurate measurement of biological samples and enhancing biomarker discovery (Alum et al., 2008).
Safety and Hazards
3,4,4-Trimethylpentanoic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
3,4,4-trimethylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-6(5-7(9)10)8(2,3)4/h6H,5H2,1-4H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBGHZBIFQNGCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70996643 | |
| Record name | 3,4,4-Trimethylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70996643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75177-71-8 | |
| Record name | Pentanoic acid, 3,4,4-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075177718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,4-Trimethylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70996643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary findings regarding the dehydration of 3-hydroxy-3,4,4-trimethylpentanoic acid?
A1: The research primarily focuses on understanding the dehydration process of 3-hydroxy-3,4,4-trimethylpentanoic acid, particularly the formation of the lactone product. A correction to a previous study is presented in [] regarding the dehydration products of 3-hydroxy-3,4,4-trimethylpentanoic acid.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


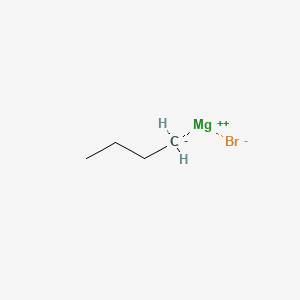


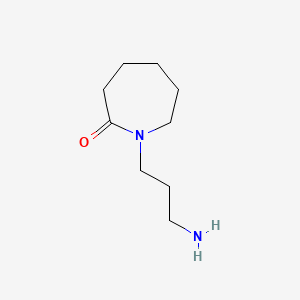
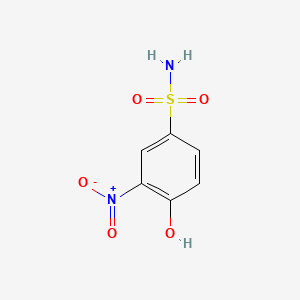


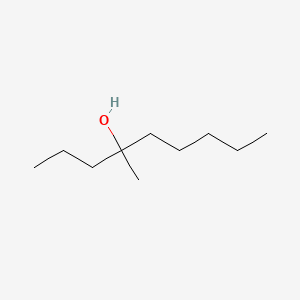


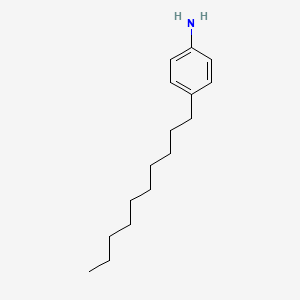


![[1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)-](/img/structure/B1265800.png)
